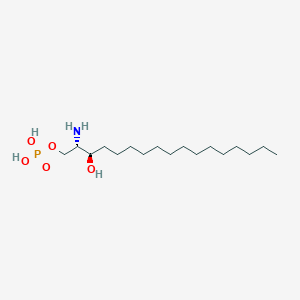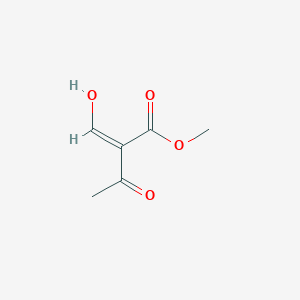
Vinblastine Methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinblastine Methiodide is a derivative of vinblastine, a vinca alkaloid originally isolated from the Madagascar periwinkle plant (Catharanthus roseus). This compound is known for its potent antineoplastic properties, making it a valuable compound in cancer treatment. It works by inhibiting cell division, specifically targeting the microtubules during mitosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vinblastine Methiodide can be synthesized through a series of chemical reactions starting from vinblastine. The process involves the methylation of vinblastine to produce the methiodide derivative. The reaction typically requires a methylating agent such as methyl iodide under controlled conditions to ensure the selective methylation of the desired functional group .
Industrial Production Methods
Industrial production of vinblastine and its derivatives, including this compound, often involves the extraction of vinblastine from the Catharanthus roseus plant, followed by chemical modification. Advances in biotechnology have also enabled the production of vinblastine using endophytic fungi, which can produce the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Vinblastine Methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels to ensure specificity .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Vinblastine Methiodide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and modification of vinca alkaloids.
Biology: Researchers use it to investigate the mechanisms of cell division and the role of microtubules in mitosis.
Medicine: Its primary application is in cancer treatment, where it is used to inhibit the growth of cancer cells.
Mécanisme D'action
Vinblastine Methiodide exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, it prevents the polymerization of microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest at metaphase. This inhibition of mitosis ultimately results in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinblastine Methiodide is part of a class of compounds known as vinca alkaloids. Similar compounds include:
Vincristine: Another vinca alkaloid with similar mechanisms of action but different clinical applications.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced therapeutic properties.
Vinorelbine: A newer vinca alkaloid with improved pharmacokinetic properties and reduced neurotoxicity
Uniqueness
This compound is unique due to its specific methylation, which can enhance its solubility and bioavailability compared to its parent compound, vinblastine. This modification can also impact its interaction with cellular targets, potentially leading to differences in efficacy and toxicity profiles .
Propriétés
Numéro CAS |
61988-79-2 |
|---|---|
Formule moléculaire |
C₄₇H₆₁IN₄O₉ |
Poids moléculaire |
952.91 |
Synonymes |
6’-Methylvincaleukoblastinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; (3R,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-metho |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

